molecular formula C11H11NO4 B1395603 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one CAS No. 412335-39-8

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one

Cat. No. B1395603
M. Wt: 221.21 g/mol
InChI Key: FGPCWYCOKWFRNK-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Biological Applications

Role in Photolabile Protecting Groups
The structural versatility of hydroxyquinolines, including 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, extends to their application in photolabile protecting groups. Fedoryak and Dore (2002) explored the synthesis and photochemistry of a new photolabile protecting group based on brominated hydroxyquinoline. The study emphasized the compound's high quantum efficiency and multiphoton sensitivity, deeming it suitable for in vivo applications. Its enhanced solubility and low fluorescence make it a valuable caging group for biological messengers, showcasing the compound's multifaceted utility in biological systems (Fedoryak & Dore, 2002).

Potential Anticancer Applications
In the realm of cancer research, derivatives of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one have shown promise as novel anticancer agents. Chen et al. (2013) designed and synthesized 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, evaluating their in vitro anticancer activity. The results highlighted potent cytotoxicity against various tumor cell lines and suggested mechanisms involving cell cycle arrest and apoptosis induction. This positions the compound as a compelling lead for further anticancer drug development (Chen et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as new synthetic methods, potential applications, and areas of study.


Please consult a professional chemist or a reliable database for specific information about “4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one”.


properties

IUPAC Name

4-hydroxy-6,7-dimethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-3-6-7(4-10(9)16-2)12-11(14)5-8(6)13/h3-5H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCWYCOKWFRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)N2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
4‐Chlorocarbostyrils 3, 12, 17, 24, 26 with methoxy substituents in 6, 7, or 6,7‐position react with potassium cyanide in ap‐toluenesulfinate mediated reaction either to the highly …
Number of citations: 8 onlinelibrary.wiley.com
AB Ahvale, H Prokopcová, J Šefčovičová… - 2008 - Wiley Online Library
Highly fluorescent and stable 6,7‐dimethoxy‐2‐oxoquinoline‐4‐carbonitriles (11) were synthesized starting from appropriate 4‐hydroxyquinolones 3 via reactive 4‐chloroquinolones 8 …
A Jana, R Naga, S Saha, C Griñán-Ferré… - Journal of …, 2023 - Taylor & Francis
Herein, we report a blended ligand and structure-based pharmacophore screening approach to identify new natural leads against the Protein Lysine Methyltransferase 2 (EHMT2/G9a). …
Number of citations: 3 www.tandfonline.com
GC Enoua - unipub.uni-graz.at
Synthesen und Reaktionen von Heterocyclen mit Fluoreszenz-optischen Eigenschaften GC ENOUA Carbostyrile haben in letzter Zeit großes Interesse als stabile Fluorophore mit …
Number of citations: 2 unipub.uni-graz.at
Δ Τσελώνης - 2020 - dspace.lib.ntua.gr
Quinolinones are heterocyclic nitrogen compounds, mainly found in natural products but due to their beneficial and healing properties they are widely used as active substances in …
Number of citations: 0 dspace.lib.ntua.gr

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